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Compound of Interest

Compound Name:
2-Chloro-6-

(trifluoromethyl)nicotinamide

Cat. No.: B1585944 Get Quote

An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)nicotinamide: Properties,

Synthesis, and Applications

Abstract
2-Chloro-6-(trifluoromethyl)nicotinamide is a halogenated and fluorinated pyridine derivative

that serves as a crucial building block in modern medicinal and agricultural chemistry. Its

unique electronic properties, conferred by the electron-withdrawing chloro and trifluoromethyl

groups, make it an attractive scaffold for the synthesis of novel bioactive molecules. This guide

provides a comprehensive overview of its chemical and physical properties, proposes a

detailed synthetic route based on established chemical principles, outlines robust analytical

methodologies for its characterization, and discusses its potential applications in research and

development. The content is tailored for researchers, chemists, and drug development

professionals seeking to leverage this versatile intermediate in their synthetic programs.

Chemical Identity and Core Properties
2-Chloro-6-(trifluoromethyl)nicotinamide is a substituted pyridine-3-carboxamide. The

strategic placement of a chlorine atom at the 2-position and a trifluoromethyl group at the 6-

position significantly influences the reactivity of the pyridine ring and the physicochemical

properties of the molecule.
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Property Value Source

IUPAC Name

2-chloro-6-

(trifluoromethyl)pyridine-3-

carboxamide

-

CAS Number 386704-05-8 [1][2][3]

Molecular Formula C₇H₄ClF₃N₂O [1][2]

Molecular Weight 224.57 g/mol [1][2]

Canonical SMILES
C1=CC(=NC(=C1C(=O)N)Cl)C

(F)(F)F
-

InChI Key Not readily available. -

Physicochemical Properties
Quantitative physicochemical data for this specific molecule is not extensively published. The

properties below are based on data from structurally related compounds and theoretical

predictions, providing a reliable estimation for experimental design.
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Property Estimated Value Rationale / Source

Physical Form
White to off-white crystalline

solid

Based on analogs like 2,6-

Dichloro-5-fluoronicotinamide.

[4][5]

Melting Point
>150 °C (Decomposition may

occur)

High melting points are typical

for rigid, crystalline aromatic

amides. For example, 2-chloro-

6-methyl-5-nitronicotinamide

melts at 195-196 °C.[6]

Boiling Point >270 °C (Predicted)

High boiling point is expected

due to polarity and molecular

weight. The related 2-chloro-6-

trifluoromethyl nicotinic acid

has a predicted boiling point of

271.3 °C.[7]

Solubility

Soluble in DMSO, Methanol,

THF, Dichloromethane.

Sparingly soluble in water.

Polarity and potential for

hydrogen bonding suggest

solubility in polar aprotic and

protic organic solvents.

Synthesis of related amides is

performed in solvents like THF

and DCM.[8]

Synthesis and Reactivity
The synthesis of 2-Chloro-6-(trifluoromethyl)nicotinamide is most logically achieved from its

corresponding carboxylic acid precursor, 2-chloro-6-(trifluoromethyl)nicotinic acid. This well-

established transformation involves the activation of the carboxylic acid followed by amidation.

Proposed Synthetic Pathway
The conversion of a carboxylic acid to a primary amide is a cornerstone of organic synthesis.

The process involves two key stages: activation of the carboxyl group to make it more

susceptible to nucleophilic attack, and the subsequent reaction with an ammonia source.
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Synthetic Workflow

2-Chloro-6-(trifluoromethyl)
nicotinic acid

Intermediate Acyl Chloride

 Activation with
SOCl₂ or (COCl)₂ 

2-Chloro-6-(trifluoromethyl)
nicotinamide

 Amidation with
Ammonium Hydroxide (NH₄OH) 

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target amide from its carboxylic acid precursor.

Experimental Protocol: Amide Formation
This protocol is adapted from established methods for the synthesis of similar nicotinamides,

such as 2-chloro-6-methylnicotinamide.[8] It represents a robust and reliable procedure for

laboratory-scale synthesis.

Objective: To convert 2-chloro-6-(trifluoromethyl)nicotinic acid into 2-Chloro-6-
(trifluoromethyl)nicotinamide.

Materials:

2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq)

Oxalyl dichloride or Thionyl chloride (1.5 eq)

Dichloromethane (DCM), anhydrous
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Tetrahydrofuran (THF), anhydrous

Ammonium hydroxide (30% aqueous solution, excess)

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

Acid Chloride Formation (Activation):

Suspend 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous DCM in a round-

bottom flask under an inert atmosphere (e.g., nitrogen or argon).

Add a catalytic amount of DMF (1-2 drops).

Cool the mixture to 0 °C using an ice bath.

Slowly add oxalyl dichloride (1.5 eq) dropwise via a dropping funnel. Causality: This step

converts the carboxylic acid into a highly reactive acyl chloride intermediate. The reaction

produces gaseous byproducts (CO, CO₂, HCl), so it must be performed in a well-ventilated

fume hood.

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas

evolution ceases and the reaction becomes a clear solution.

Remove the solvent and excess reagent under reduced pressure using a rotary

evaporator to yield the crude acyl chloride, which is used immediately in the next step.

Amidation:

Dissolve the crude acyl chloride in anhydrous THF.
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Cool the solution to 0 °C in an ice bath.

Slowly add an excess of concentrated ammonium hydroxide solution dropwise. Causality:

The highly nucleophilic ammonia attacks the electrophilic carbonyl carbon of the acyl

chloride. An exotherm is expected, so slow addition and cooling are critical to control the

reaction rate and prevent side reactions.

Stir the reaction mixture vigorously at 0 °C for 1 hour, then allow it to warm to room

temperature and stir for an additional 2-3 hours.

Work-up and Purification:

Quench the reaction by adding deionized water.

Extract the aqueous layer three times with DCM or ethyl acetate.

Combine the organic layers and wash sequentially with saturated sodium bicarbonate

solution (to remove any unreacted acid) and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

The resulting crude solid can be purified by recrystallization from a suitable solvent system

(e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel

to afford the pure 2-Chloro-6-(trifluoromethyl)nicotinamide.

Chemical Reactivity
The molecule's reactivity is dictated by its functional groups. The chloro group at the 2-position

is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing

effects of the pyridine nitrogen and the trifluoromethyl group. This allows for the introduction of

various nucleophiles (e.g., amines, alkoxides) to generate a library of derivatives. The amide

functionality can undergo hydrolysis under strong acidic or basic conditions to revert to the

carboxylic acid.
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Rigorous analytical characterization is essential to confirm the identity, purity, and structural

integrity of the synthesized compound. A combination of chromatographic and spectroscopic

techniques provides a self-validating system of analysis.

Analytical Characterization Workflow

Synthesized Crude Product

HPLC-UV Analysis

 Purity Assessment 

LC-MS Analysis

 Identity Confirmation
(Mass & Isotope Pattern) 

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

 Structural Elucidation 

Confirmed Structure
& Purity >95%

Click to download full resolution via product page

Caption: A standard workflow for the comprehensive analytical validation of the target

compound.

High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the purity of the final compound.

Protocol:

System: A standard HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Formic acid in Water.

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return

to initial conditions and equilibrate.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in methanol or

acetonitrile.

Analysis: The purity is calculated from the peak area percentage of the main product peak

relative to all other peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight and identity of the compound.

Protocol:

Use an LC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quad).

Employ chromatographic conditions similar to the HPLC method.

Ionization Mode: Electrospray Ionization in Positive mode (ESI+).

Expected Observations:
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The primary ion observed will be the protonated molecule [M+H]⁺.

Molecular Weight Confirmation: A peak should be detected at a mass-to-charge ratio (m/z)

of approximately 225.00.

Isotopic Pattern: Due to the presence of one chlorine atom, a characteristic isotopic

pattern should be observed for the molecular ion peak: an [M+H]⁺ peak and an [M+2+H]⁺

peak in an approximate 3:1 intensity ratio, which is a definitive indicator of a

monochlorinated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide unambiguous structural elucidation.

Expected Spectral Features (in a solvent like DMSO-d₆):

¹H NMR:

Two distinct signals in the aromatic region (δ 7.5-9.0 ppm), corresponding to the two

protons on the pyridine ring. Each will likely appear as a doublet.

Two broad singlets corresponding to the two non-equivalent amide protons (-CONH₂),

typically in the δ 7.0-8.5 ppm range.

¹³C NMR:

Signals for the 5 carbons of the pyridine ring. The carbons attached to the chloro,

trifluoromethyl, and carboxamide groups will be significantly shifted.

A signal for the carbonyl carbon (C=O) typically around δ 160-170 ppm.

A quartet for the trifluoromethyl carbon (-CF₃) due to coupling with the three fluorine

atoms.

¹⁹F NMR:

A sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl

group.
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Applications in Research and Development
2-Chloro-6-(trifluoromethyl)nicotinamide is not an end-product but a valuable intermediate.

Its utility stems from the combination of the biologically relevant nicotinamide core and the

synthetically versatile chloro and trifluoromethyl substituents.

Scaffold for Drug Discovery: The nicotinamide moiety is a component of the coenzyme NAD

and is recognized by many enzymes.[9] Derivatives are known to act as inhibitors of

enzymes like Poly (ADP-ribose) polymerase (PARP), which are targets in cancer therapy.[10]

This compound provides a starting point for developing novel enzyme inhibitors.

Agrochemical Synthesis: Substituted pyridines are a major class of compounds used in

herbicides and insecticides.[7] The trifluoromethyl group often enhances the biological

activity and metabolic stability of agrochemicals.

Materials Science: Fluorinated organic molecules are of interest in the development of

functional materials due to their unique electronic and physical properties.

Safety and Handling
Specific safety data for 2-Chloro-6-(trifluoromethyl)nicotinamide is not available. Therefore,

a conservative approach based on data from structurally similar compounds is required. The

precursor acid and related nitrile are known irritants.[7][11][12]

Hazard Class GHS Pictogram Hazard Statement
Precautionary
Measures

Acute Toxicity, Oral
GHS07 (Exclamation

Mark)

H302: Harmful if

swallowed.

P264, P270,

P301+P312

Skin Irritation
GHS07 (Exclamation

Mark)

H315: Causes skin

irritation.
P280, P302+P352

Eye Irritation
GHS07 (Exclamation

Mark)

H319: Causes serious

eye irritation.

P280,

P305+P351+P338

Respiratory Irritation
GHS07 (Exclamation

Mark)

H335: May cause

respiratory irritation.

P261, P271,

P304+P340

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b1585944?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Nicotinamide
https://www.researchgate.net/publication/322947299_Nicotinamide_Mechanism_of_action_and_indications_in_dermatology
https://www.chembk.com/en/chem/2-chloro-6-trifluoromethyl%20nicotinic%20acid
https://www.benchchem.com/product/b1585944?utm_src=pdf-body
https://www.chembk.com/en/chem/2-chloro-6-trifluoromethyl%20nicotinic%20acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-_trifluoromethyl_nicotinic-acid
https://www.sigmaaldrich.com/SG/en/product/fluorochempreferredpartner/fluh99c8ca06?context=bbe
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Handling and Storage Recommendations:

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-

resistant gloves (e.g., nitrile).[13]

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood, to avoid inhalation of dust or vapors.[13]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Do not allow the product to enter drains or waterways.[14]

Conclusion
2-Chloro-6-(trifluoromethyl)nicotinamide is a highly functionalized heterocyclic compound

with significant potential as a synthetic intermediate. Its well-defined reactive sites allow for

predictable chemical transformations, making it an ideal building block for creating diverse

molecular libraries. The synthetic and analytical protocols detailed in this guide provide a solid

foundation for researchers to produce, purify, and validate this compound, enabling its effective

use in the discovery of new pharmaceuticals, agrochemicals, and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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